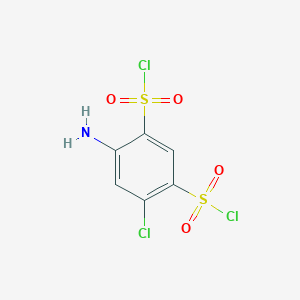

4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride

描述

属性

IUPAC Name |

4-amino-6-chlorobenzene-1,3-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO4S2/c7-3-1-4(10)6(16(9,13)14)2-5(3)15(8,11)12/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZXGHNDQUYDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)S(=O)(=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217409 | |

| Record name | 4-Amino-6-chlorobenzene-1,3-di(sulphonyl chloride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671-89-6 | |

| Record name | 4-Amino-6-chloro-1,3-benzenedisulfonyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-chlorobenzene-1,3-di(sulphonyl chloride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-6-chlorobenzene-1,3-di(sulphonyl chloride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-chlorobenzene-1,3-di(sulphonyl chloride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-6-chloro-1,3-benzenedisulfonyl dichloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4KL6V26MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Chlorosulfonation with Chlorosulfuric Acid

In the initial step, 3-chloroaniline undergoes chlorosulfonation using chlorosulfuric acid (HSO₃Cl). Key parameters include:

-

Molar ratio : 11 moles of HSO₃Cl per mole of 3-chloroaniline.

-

Reaction time : Until complete conversion, typically 4–6 hours.

This step introduces two sulfonic acid groups at the 1- and 3-positions of the benzene ring. The excess HSO₃Cl acts as both a solvent and a sulfonating agent, ensuring complete substitution.

Conversion to Sulfonyl Chloride Using Thionyl Chloride

The intermediate 4-amino-6-chloro-1,3-benzenedisulfonic acid is treated with thionyl chloride (SOCl₂) to replace hydroxyl groups with chlorine:

The reaction mechanism involves nucleophilic acyl substitution, where SOCl₂ converts sulfonic acid groups (-SO₃H) to sulfonyl chlorides (-SO₂Cl). Excess SOCl₂ is removed under reduced pressure, and the product is purified via recrystallization from non-polar solvents.

Table 1: Reaction Conditions for Primary Method

| Parameter | Value | Source |

|---|---|---|

| HSO₃Cl : Substrate Ratio | 11 : 1 | |

| SOCl₂ : Substrate Ratio | 4 : 1 | |

| Chlorosulfonation Temp. | 130°C | |

| Chlorination Temp. | 80°C | |

| Overall Yield | 90% |

Alternative Chlorinating Agents in Patent Literature

Patent BE568621A discloses variations in chlorinating agents and conditions to optimize efficiency.

Phosphorus Pentachloride (PCl₅) as Co-Reagent

Sulfuryl Chloride (SO₂Cl₂) in Solvent Systems

Table 2: Comparison of Chlorinating Agents

Work-Up and Purification Strategies

Post-reaction processing significantly impacts product quality.

Quenching and Isolation

Recrystallization

-

Solvent : Mixed solvents (e.g., acetone/hexane) yield pale brown crystals with >99% purity.

-

Hygroscopicity Note : The product is moisture-sensitive, requiring storage at 2–8°C under inert gas.

Analytical Validation of Synthesis

Reverse-phase HPLC (Newcrom R1 column) confirms purity using acetonitrile/water/phosphoric acid mobile phases. Key metrics:

Industrial Scalability and Challenges

Byproduct Management

化学反应分析

Types of Reactions: 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: The disulfonyl chloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or alcohols under mild to moderate conditions.

Condensation Reactions: Often require the presence of a base and elevated temperatures to drive the reaction to completion.

Major Products Formed:

Sulfonamide Derivatives: Formed through substitution reactions with amines.

Sulfonate Esters: Formed through substitution reactions with alcohols.

Complex Condensation Products: Formed through reactions with aldehydes or ketones.

科学研究应用

4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Used in the study of enzyme inhibitors and as a building block for bioactive compounds.

Medicine: Plays a role in the development of pharmaceuticals, particularly in the synthesis of diuretics and other therapeutic agents.

Industry: Employed in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride involves its reactivity with nucleophiles due to the presence of disulfonyl chloride groups. These groups are highly electrophilic, making the compound a versatile intermediate for various chemical transformations. In biological systems, it can act as an enzyme inhibitor by interacting with active sites of enzymes, thereby modulating their activity .

相似化合物的比较

Chemical Identity :

Physical Properties :

- Density : 1.834 g/cm³

- Boiling Point : 474.2°C at 760 mmHg

- Refractive Index : 1.624

- Flash Point : 240.6°C

Synthesis and Applications: This compound is a critical intermediate in synthesizing hydrochlorothiazide (HCTZ), a widely used diuretic. It is produced via sulfonation of 3-chloroaniline with chlorosulfonic acid, followed by controlled ammonolysis to form sulfonamide derivatives . Its reactive sulfonyl chloride groups enable facile nucleophilic substitutions, making it valuable in pharmaceutical manufacturing .

Comparison with Structurally Similar Compounds

4-Amino-5,6-dichlorobenzene-1,3-disulfonyl dichloride

- CAS Number : 5250-71-5

- Molecular Formula: C₆H₃Cl₄NO₄S₂

- Molecular Weight : 359.01 g/mol

- Key Difference : Contains two additional chlorine atoms at positions 5 and 6 on the benzene ring.

- Impact : Increased steric hindrance and electron-withdrawing effects reduce reactivity in Suzuki coupling reactions compared to the parent compound .

4-Amino-5-chlorobenzene-1,3-disulfonyl dichloride

4-Amino-6-chlorobenzene-1,3-disulfonamide

- CAS Number : 121-30-2

- Molecular Formula : C₆H₈ClN₃O₄S₂

- Molecular Weight : 285.73 g/mol

- Key Difference : Sulfonyl chloride groups replaced with sulfonamides.

- Impact : Reduced electrophilicity; this is the final active metabolite of HCTZ, exhibiting diuretic activity .

Data Table: Comparative Analysis

Research Findings and Industrial Relevance

- Synthetic Efficiency : The parent compound (CAS 671-89-6) achieves moderate yields (70–85%) in dichloroethane-mediated reactions, outperforming dichloro derivatives in Suzuki couplings .

- Thermal Stability : Reactions at elevated temperatures (as per USP 2965675) optimize solvent-free synthesis, reducing byproduct formation .

- Biological Activity : Sulfonamide derivatives (e.g., CAS 121-30-2) show high affinity for carbonic anhydrase, validated via NMR and HMBC spectra .

生物活性

4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride (CAS No. 671-89-6) is a chemical compound recognized for its significant role in various industrial and scientific applications, particularly in the fields of chemistry and biology. This compound is characterized by its dual disulfonyl chloride groups, which confer high reactivity and versatility, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

- Molecular Formula : C6H4Cl3N2O4S2

- Molecular Weight : 285.73 g/mol

- Appearance : White to almost white crystalline solid

- Melting Point : 254.5 °C

- Boiling Point : 614.4 °C at 760 mmHg

- Density : 1.768 g/cm³

The biological activity of this compound primarily stems from its ability to act as an electrophile due to the presence of disulfonyl chloride groups. These groups can react with nucleophiles, allowing the compound to participate in various biochemical reactions, including:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It interacts with active sites of enzymes, modulating their activity through covalent bonding with nucleophilic residues .

Applications in Research and Medicine

This compound is utilized in several scientific research applications:

- Pharmaceutical Development : It serves as an intermediate in the synthesis of diuretics and other therapeutic agents. For instance, it is involved in the production of hydrochlorothiazide, a widely used diuretic .

- Biological Studies : The compound is employed in studies investigating enzyme inhibitors and as a building block for bioactive compounds .

Biological Activity Data

Research on the biological activity of this compound has revealed various effects on cellular processes:

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The mechanism involved covalent modification of active site residues.

- Cytotoxicity Evaluation : In vitro tests on various cancer cell lines showed that this compound exhibited selective cytotoxicity against breast carcinoma (MCF-7) and lung carcinoma (A549), indicating potential applications in cancer therapeutics .

Safety and Toxicity

The compound is classified as toxic by inhalation and skin contact, with risk statements indicating cumulative effects . Safety measures should be taken when handling this chemical.

常见问题

Q. What are the recommended methods for synthesizing 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride?

The compound can be synthesized via sulfonation and chlorination of aniline derivatives. A validated approach involves reacting aniline precursors with chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation, followed by thionyl chloride (SOCl₂) treatment to convert sulfonic acid groups to sulfonyl chlorides . Purification is typically achieved via recrystallization from non-polar solvents like dichloromethane. Reaction progress should be monitored using TLC or HPLC to confirm intermediate formation .

Q. How can researchers assess the purity of this compound?

High-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm is effective. Compare the sample solution against a reference standard (e.g., 1 mg/mL in mobile phase). Impurity limits, such as 4-amino-6-chloro-1,3-benzenedisulfonamide, should not exceed 1.0% peak area relative to the main compound . For quantitative analysis, integrate chromatogram peaks and apply the external standard method.

Q. What storage conditions are optimal for maintaining stability?

Store the compound in airtight, light-resistant containers at 0–6°C to prevent hydrolysis of sulfonyl chloride groups. Long-term stability tests (e.g., 12 months) under these conditions show <2% degradation via NMR or mass spectrometry . Avoid exposure to moisture or basic conditions, as these accelerate decomposition into sulfonamides .

Q. Which spectroscopic techniques are suitable for structural characterization?

Use a combination of:

- FT-IR : Confirm sulfonyl chloride (S=O stretching at 1360–1180 cm⁻¹) and amine (N–H stretch at ~3400 cm⁻¹) groups.

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and chlorine-substituted carbons (δ 125–135 ppm).

- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 329.8912 (C₆H₅Cl₃N₂O₄S₂) .

Advanced Research Questions

Q. How does this compound react with nucleophiles in synthesis?

The sulfonyl chloride groups are highly reactive toward amines, alcohols, and thiols. For example, reaction with aniline derivatives in DMF with triethylamine (Et₃N) as a base yields sulfonamides. Kinetic studies show second-order dependence on nucleophile concentration, with activation energy (~45 kJ/mol) calculated via Arrhenius plots . Side reactions (e.g., disulfide formation) can be suppressed using catalytic DMAP .

Q. What are the degradation pathways under hydrolytic conditions?

Hydrolysis occurs in two stages:

- Step 1 : Sulfonyl chloride groups convert to sulfonic acids in aqueous media (pH 7.0, 25°C), confirmed by conductivity measurements.

- Step 2 : The amine group undergoes oxidative degradation, forming nitro derivatives (e.g., 4-nitro-6-chlorobenzene-1,3-disulfonic acid) under aerobic conditions. LC-MS/MS is critical for identifying transient intermediates .

Q. How can computational modeling predict reactivity in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electrophilic sulfur centers (Mulliken charge: +1.2) prone to nucleophilic attack. Frontier molecular orbital analysis shows a low LUMO energy (−3.2 eV), supporting experimental reactivity trends .

Q. What strategies mitigate byproduct formation during coupling reactions?

- Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to minimize hydrolysis.

- Optimize stoichiometry (e.g., 1:1.05 molar ratio of dichloride to nucleophile) to reduce unreacted starting material.

- Employ column chromatography with silica gel (ethyl acetate/hexane gradient) for purification, achieving >95% purity .

Q. How do environmental surfaces influence its stability in laboratory settings?

Studies on indoor surface chemistry indicate adsorption onto glass or steel surfaces reduces reactivity due to partial hydrolysis. X-ray photoelectron spectroscopy (XPS) detects sulfonic acid residues on surfaces after 24-hour exposure, suggesting interfacial degradation mechanisms .

Q. What analytical challenges arise in quantifying trace impurities?

Impurities like 4-amino-6-chloro-1,3-benzenedisulfonamide require ultra-sensitive detection. Couple HPLC with tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) transitions (e.g., m/z 329 → 212 for the parent ion). Method validation should include limits of detection (LOD < 0.1 ng/mL) and recovery rates (90–110%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。